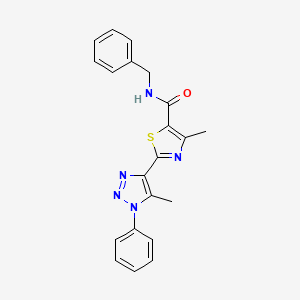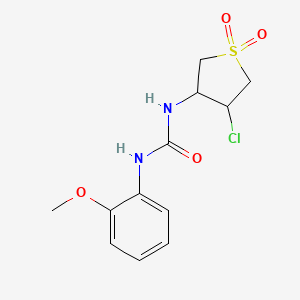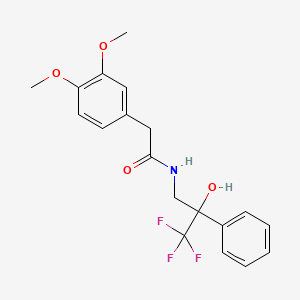![molecular formula C12H19N3O2 B2852685 Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate CAS No. 2247206-25-1](/img/structure/B2852685.png)
Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopentyl group and a methyl group attached to the pyrazole ring, as well as a methyl ester group attached to the amino group at position 3 of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives. For example, the reaction of cyclopentanone with hydrazine hydrate in the presence of an acid catalyst can yield 2-cyclopentyl-5-methylpyrazole.
Amination: The amino group can be introduced at position 3 of the pyrazole ring through a nucleophilic substitution reaction. This can be achieved by reacting 2-cyclopentyl-5-methylpyrazole with an appropriate amine, such as methylamine, under basic conditions.
Esterification: The final step involves the esterification of the amino group with methyl chloroacetate in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methyl ester can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted esters or amides.
科学的研究の応用
Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing the production of inflammatory mediators. Additionally, it can interact with ion channels or transporters, affecting cellular signaling and function.
類似化合物との比較
Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate can be compared with other similar compounds, such as:
Methyl 2-[(2-cyclopentyl-5-phenylpyrazol-3-yl)amino]acetate: This compound has a phenyl group instead of a methyl group, which can affect its chemical reactivity and biological activity.
Ethyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate: The ethyl ester variant may have different solubility and pharmacokinetic properties compared to the methyl ester.
Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]propanoate: This compound has a propanoate group instead of an acetate group, which can influence its chemical stability and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-7-11(13-8-12(16)17-2)15(14-9)10-5-3-4-6-10/h7,10,13H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXAHZCCRZYOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NCC(=O)OC)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B2852602.png)
![Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B2852605.png)
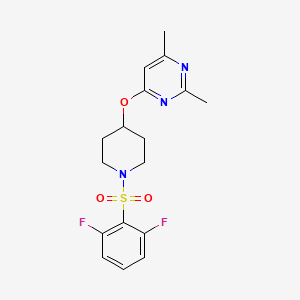
![N-(4-chlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2852607.png)
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid](/img/structure/B2852608.png)
![3-fluoro-5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2852610.png)
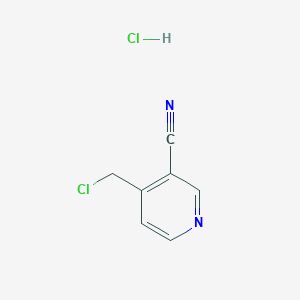
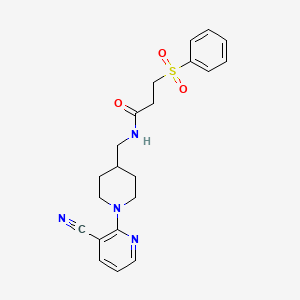
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2852620.png)
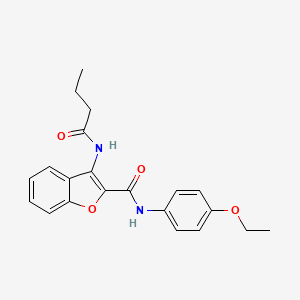
![7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
